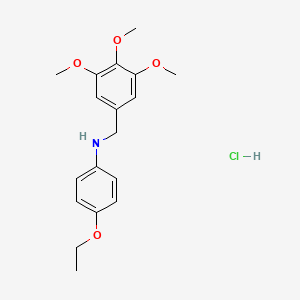
4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of an ethoxy group, a trimethoxybenzyl group, and an aniline moiety, all of which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride typically involves the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
- Quinones from oxidation reactions.
- Amine derivatives from reduction reactions.
- Substituted aniline or benzyl derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride involves its interaction with tubulin, a protein that plays a key role in cell division. By binding to tubulin, this compound inhibits its polymerization, thereby disrupting the formation of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the colchicine binding site on tubulin, and the pathways involved are related to the inhibition of mitosis .
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride
- 4-Ethyl-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride
- 4-(2-Diethylaminoethoxy)-N-(3,4,5-trimethoxybenzyl)aniline Dihydrochloride
Comparison: Compared to its analogs, 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride exhibits unique properties such as higher solubility in aqueous media and enhanced cytotoxicity against certain cancer cell lines. Its ethoxy group contributes to its distinct chemical behavior and biological activity, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
151222-03-6 |
|---|---|
Molekularformel |
C18H24ClNO4 |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
4-ethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-5-23-15-8-6-14(7-9-15)19-12-13-10-16(20-2)18(22-4)17(11-13)21-3;/h6-11,19H,5,12H2,1-4H3;1H |
InChI-Schlüssel |
UJHYHKHPOOTHGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















